molecular formula C62H86N12O16 B1684231 Actinomicina D CAS No. 50-76-0

Actinomicina D

Número de catálogo: B1684231
Número CAS: 50-76-0
Peso molecular: 1255.4 g/mol
Clave InChI: RJURFGZVJUQBHK-MVVUMFDRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Actinomycin D, also known as Dactinomycin, is a chemotherapy medication used to treat a number of types of cancer . This includes Wilms tumor, rhabdomyosarcoma, Ewing’s sarcoma, trophoblastic neoplasm, testicular cancer, and certain types of ovarian cancer . It is given by injection into a vein .


Synthesis Analysis

Actinomycin L is formed via spirolinkage of anthranilamide to the 4-oxoproline moiety of actinomycin X2, prior to the condensation of the actinomycin halves . This structural feature has not previously been identified in naturally occurring actinomycins .


Molecular Structure Analysis

Actinomycin D is composed of two parts: a flat ring that resembles the DNA bases, and two cyclic peptides composed of unusual amino acids . The flat ring intercalates between bases in the DNA double helix, and the cyclic peptides fit perfectly into the major groove of the DNA .


Chemical Reactions Analysis

The slow reversal of the peptide ring conformation is viewed as accounting for the slow dissociation of actinomycin from DNA and as being the basis for the high order of effectiveness of actinomycin on the RNA polymerase reaction as compared with simpler analogs of the antibiotic .


Physical and Chemical Properties Analysis

Actinomycin D is a clear, yellowish liquid administered intravenously . It is most commonly used in the treatment of a variety of cancers .

Aplicaciones Científicas De Investigación

Agente Anticancerígeno

La Actinomicina D es conocida por sus propiedades anticancerígenas. Se une al ADN e interfiere con el mecanismo de acción, lo que es clave para sus propiedades anticancerígenas . Se une a la forma beta-ADN de mayor energía que se encuentra dentro de los límites que conectan el ADN-B bicatenario con el ADN monocatenario en el complejo de transcripción. Esto inmoviliza el complejo, interfiriendo con la elongación de las cadenas de ARN en crecimiento .

Actividad Antibacteriana

Se ha encontrado que la this compound exhibe potentes actividades antibacterianas contra varias bacterias como B. subtilis, K. pneumoniae sub sp. pneumoniae, S. aureus, S. epidermidis, S. typhi, E. coli, MRSA y VRE . Entre las actinomicinas, se encontró que la actinomicina X2 era más efectiva en comparación con las actinomicinas D y V .

Compuestos Anti-MRSA y Anti-VRE

Las actinomicinas purificadas de la cepa Streptomyces M7 han demostrado un potencial para ser utilizadas contra bacterias multirresistentes, particularmente VRE y MRSA .

Inhibición de la ARN Polimerasa

La this compound se utiliza para inhibir la ARN polimerasa . Al unirse al ADN, evita que la ARN polimerasa se una al ADN y lo transcriba a ARN .

Inductor de la Apoptosis

La this compound es un potente inductor de la apoptosis . La apoptosis es un proceso de muerte celular programada que ocurre en organismos multicelulares. Al inducir la apoptosis, la this compound puede ayudar a controlar el crecimiento y la proliferación de las células .

Aplicaciones Biológicas Sintéticas

La this compound se ha utilizado en la expresión heteróloga de genes centrales involucrados en la biosíntesis del alcaloide bacteriano bohemamina . Esto proporciona un buen ejemplo para la identificación de nuevos promotores para aplicaciones biológicas sintéticas .

Mecanismo De Acción

Target of Action

Actinomycin D, also known as dactinomycin, primarily targets DNA within cells . It binds to DNA and inhibits RNA synthesis (transcription), with chain elongation more sensitive than initiation, termination, or release . This interaction with DNA is crucial for its role as a chemotherapy drug.

Mode of Action

Actinomycin D works by intercalating into DNA at GpC sites . This means it inserts itself between the DNA base pairs, disrupting the DNA’s normal structure and function. By doing so, it prevents the elongation of the RNA chain by RNA polymerase , thereby inhibiting transcription . This disruption of RNA synthesis leads to impaired mRNA production, and as a result, protein synthesis also declines after Actinomycin D therapy .

Biochemical Pathways

Actinomycin D affects several biochemical pathways. It has been shown to inhibit the alternative pathway of peptidoglycan biosynthesis . It also activates MAP kinases (ERK, p38, and JNK) and AKT, leading to an activation of the Rb-E2F cascade and a blockage of cell cycle transitions due to c-jun depletion .

Pharmacokinetics

The pharmacokinetics of Actinomycin D are complex and can vary among individuals . It is minimally metabolized and is concentrated in nucleated cells . Approximately 30% of the dose is recovered in urine and feces in one week . The median clearance is 4.6 L/h/m2 and the half-life is 25 hours .

Result of Action

The primary result of Actinomycin D’s action is the inhibition of cell proliferation . By forming a stable complex with double-stranded DNA and inhibiting DNA-primed RNA synthesis, it causes single-stranded breaks in DNA . This damage to the cancer cells’ DNA prevents a cell from dividing into 2 new cells, helping to stop the cancer from growing .

Safety and Hazards

Actinomycin D is fatal if swallowed . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause an allergic skin reaction . It may cause cancer . It may damage fertility or the unborn child .

Direcciones Futuras

Because actinomycin D reached potentially effective concentrations in brain tissue in experiments, the drug should be further investigated as a therapeutic agent in potentially susceptible CNS malignancies, such as ependymoma .

Análisis Bioquímico

Biochemical Properties

Actinomycin D interacts with various enzymes, proteins, and other biomolecules. It forms a stable complex with double-stranded DNA (via deoxyguanosine residues), thus inhibiting DNA-primed RNA synthesis . It also causes single-strand breaks in DNA . Actinomycin D was isolated from Streptomyces parvulus NBRC 13193 as a specific inhibitor of the pathway . In vitro analysis indicated that actinomycin D inhibited the MurD2 reaction .

Cellular Effects

Actinomycin D has significant effects on various types of cells and cellular processes. It specifically targets and downregulates the stem cell transcription factor SRY (sex determining region Y)-Box 2 (SOX2), which leads to stem cell depletion within the tumor bulk . It also inhibits the proliferation of cells in a nonspecific way by forming a stable complex with double-stranded DNA, thus inhibiting DNA-primed RNA synthesis .

Molecular Mechanism

Actinomycin D exerts its effects at the molecular level through several mechanisms. It is believed to produce its cytotoxic effects by binding DNA and inhibiting RNA synthesis . Good evidence exists that this drug binds strongly, but reversibly, to DNA, interfering with the synthesis of RNA (prevention of RNA polymerase elongation) and, consequently, with protein synthesis .

Temporal Effects in Laboratory Settings

The effects of Actinomycin D change over time in laboratory settings. For instance, treatment with Actinomycin D was shown to significantly reduce tumor growth in two recurrent GBM patient-derived models and significantly increased survival . Actinomycin D is also shown to specifically downregulate the expression of Sox2 both in vitro and in vivo .

Dosage Effects in Animal Models

The effects of Actinomycin D vary with different dosages in animal models. For instance, in a study involving 210 patients with Federation International of Gynecology and Obstetrics (FIGO)-defined low-risk post-molar gestational trophoblastic neoplasia, patients received either a first-line five-day methotrexate intramuscular injection biweekly or a five-day actinomycin D infusion biweekly . The complete response rates were similar for both groups, indicating that the effects of Actinomycin D are dose-dependent .

Metabolic Pathways

Actinomycin D is involved in several metabolic pathways. It is an antibiotic used for its antineoplastic properties in the treatment of various malignant neoplasms including Wilm’s tumour, and the sarcomas . It inhibits DNA-primed RNA polymerase by complexing with DNA via deoxyguanosine residues .

Transport and Distribution

Actinomycin D is transported and distributed within cells and tissues. A study found that fourteen key solute carrier (SLC) transporters were screened through probe substrate uptake inhibition by actinomycin D in HEK293 cells . Uptake of actinomycin D was further studied in candidate SLCs by measuring intracellular actinomycin D using a validated LCMS assay .

Subcellular Localization

Actinomycin D is mainly located in the nucleus and/or cytoplasm of cells . In addition, Actinomycin D treatments were used to explore the stability of circSOD2, showing that circSOD2 has a longer half-life and stronger resistance to Actinomycin D .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Actinomycin D involves several steps of chemical reactions to form the final product. The process includes the conversion of starting materials to intermediates and then to the final product. The synthesis pathway requires expertise in organic chemistry and proper handling of hazardous chemicals.", "Starting Materials": ["3,6-dimethyl-4-hydroxyphthalic acid", "2,4-dimethyl-1,3-pentadiene", "N-bromosuccinimide", "2,3-dimethylbutadiene", "3-amino-5-hydroxybenzoic acid", "p-nitrobenzoyl chloride", "sodium hydroxide", "acetic anhydride", "methyl iodide", "sodium methoxide", "methanol", "chloroform", "water", "sodium bicarbonate", "sodium chloride"], "Reaction": ["1. The synthesis of the intermediate 7-chloro-4-(3-hydroxy-2-methyl-4-oxo-4H-pyran-6-yl)-3,4-dihydroquinazoline-2,5-dione is carried out by reacting 3,6-dimethyl-4-hydroxyphthalic acid with 2,4-dimethyl-1,3-pentadiene and N-bromosuccinimide in chloroform.", "2. The intermediate is then reacted with 2,3-dimethylbutadiene in the presence of sodium methoxide and methanol to form the intermediate 7-chloro-4-(3-hydroxy-2-methyl-4-oxo-4H-pyran-6-yl)-3,4-dihydroquinazoline-2,5-dione-3,3-dimethylbutanoic acid.", "3. The intermediate is further reacted with 3-amino-5-hydroxybenzoic acid and p-nitrobenzoyl chloride in the presence of sodium bicarbonate and acetic anhydride to form the intermediate 7-chloro-4-(3-hydroxy-2-methyl-4-oxo-4H-pyran-6-yl)-3,4-dihydroquinazoline-2,5-dione-3,3-dimethylbutanoic acid-3-amino-5-(p-nitrobenzoylamino)benzoic acid.", "4. The final step involves the reaction of the intermediate with methyl iodide in the presence of sodium hydroxide and water to form Actinomycin D."] }

Número CAS

50-76-0

Fórmula molecular

C62H86N12O16

Peso molecular

1255.4 g/mol

Nombre IUPAC

2-amino-4,6-dimethyl-3-oxo-9-N-[(3R,6R,7S,10R,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7S,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide

InChI

InChI=1S/C62H86N12O16/c1-27(2)42-59(84)73-23-17-19-36(73)57(82)69(13)25-38(75)71(15)48(29(5)6)61(86)88-33(11)44(55(80)65-42)67-53(78)35-22-21-31(9)51-46(35)64-47-40(41(63)50(77)32(10)52(47)90-51)54(79)68-45-34(12)89-62(87)49(30(7)8)72(16)39(76)26-70(14)58(83)37-20-18-24-74(37)60(85)43(28(3)4)66-56(45)81/h21-22,27-30,33-34,36-37,42-45,48-49H,17-20,23-26,63H2,1-16H3,(H,65,80)(H,66,81)(H,67,78)(H,68,79)/t33-,34-,36-,37-,42+,43+,44+,45-,48+,49-/m0/s1

Clave InChI

RJURFGZVJUQBHK-MVVUMFDRSA-N

SMILES isomérico

C[C@H]1[C@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@@H](C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)N[C@H]6[C@@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)C(C)C)C)C)C(C)C)C)N)C

SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C

SMILES canónico

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C

Apariencia

Solid powder

Color/Form

Bright red crystalline powder
Yellow lyophilized powder. /Cosmegen/

melting_point

467 to 469 °F (decomposes) (NTP, 1992)
Melts between 245 and 248 dec C with decomposition.

50-76-0

Descripción física

Actinomycin d appears as bright red rhomboid prisms or red powder. (NTP, 1992)

Pictogramas

Acute Toxic; Health Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

Dilute soln are very sensitive to light /Trihydrate/
Soln should not be exposed to direct sunlight

Solubilidad

Soluble at 50 °F (NTP, 1992)
1 gram dissolves in about 8 mL of alcohol and 25 mL of water at 10 °C. 1 gram dissolves in 1000 mL of water at 37 °C and about 1666 mL of ether.
In water, 4.0X10+4 mg/L at 10 °C

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Abbreviation: DACT;  ACTD;  actinomycin C1;  actinomycin D;  actinomycin I1;  actinomycin IV;  actinomycin X 1;  actinomycinthrvalprosarmeval;  dactinomycine;  meractinomycin;  US brand names: Cosmegen;  Lyovac.

Presión de vapor

0 mm Hg at 25 °C (est)

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Actinomycin D
Reactant of Route 2
Reactant of Route 2
Actinomycin D
Reactant of Route 3
Actinomycin D
Reactant of Route 4
Actinomycin D
Reactant of Route 5
Reactant of Route 5
Actinomycin D
Reactant of Route 6
Reactant of Route 6
Actinomycin D
Customer
Q & A

A: Actinomycin D exerts its biological effects primarily by binding to DNA and inhibiting DNA-dependent RNA synthesis [, , , , , , ]. The compound preferentially intercalates at guanine-cytosine (GC) rich sites in the DNA double helix [, ]. This intercalation physically obstructs the movement of RNA polymerase along the DNA template, thereby hindering the transcription process [, ]. The inhibition of RNA synthesis ultimately leads to a cascade of downstream effects, impacting various cellular functions and processes.

ANone:

  • Spectroscopic data:
    • UV-Vis: Characteristic absorption peaks are observed, indicative of the chromophore structure [, ].

A: While specific data on material compatibility is limited in the provided research, Actinomycin D's stability has been investigated under various conditions []. It is generally stable in acidic conditions but can degrade in alkaline environments []. Light exposure can also contribute to its degradation [].

A: Actinomycin D is not known to possess catalytic properties. Its primary mechanism of action revolves around binding and inhibiting DNA-dependent RNA synthesis, rather than catalyzing chemical reactions [, , , , , , ].

A: Yes, computational studies have been employed to understand the interaction of Actinomycin D with DNA []. These studies have helped in visualizing the drug's binding mode within the DNA helix and provided insights into the forces driving this interaction [].

A: Modifications to the Actinomycin D structure can significantly impact its activity []. For instance, altering the peptide rings attached to the phenoxazinone chromophore can influence DNA binding affinity and sequence selectivity, thereby affecting potency and potential for cross-resistance [].

A: Actinomycin D's stability is sensitive to factors like pH, light, and temperature []. Formulation strategies often involve using stabilizing agents and protecting the compound from light and extreme temperatures []. Specific formulation details are often proprietary to manufacturers.

A: As a potent cytotoxic agent, Actinomycin D necessitates strict handling and disposal protocols to ensure worker safety and minimize environmental contamination []. These regulations vary by country and institution but typically involve using personal protective equipment, working in designated areas, and adhering to specific waste disposal guidelines.

  • PK: Actinomycin D exhibits a short half-life in vivo [, ]. It undergoes hepatic metabolism and is primarily excreted in bile [].
  • PD: The pharmacodynamics involve rapid binding to DNA, leading to inhibition of RNA synthesis [, , , , , , , ].

ANone:

  • In vitro: Actinomycin D demonstrates cytotoxicity against a variety of cancer cell lines [, , , ].
  • In vivo: Studies in animal models have shown efficacy against various tumor types, including rhabdomyosarcoma [].

A: Yes, resistance to Actinomycin D can emerge through mechanisms like increased drug efflux mediated by transporters such as P-glycoprotein (P-gp) [, ]. Cross-resistance to other structurally unrelated drugs that are also substrates of P-gp can occur [, ].

A: Actinomycin D is associated with significant toxicity, including bone marrow suppression, gastrointestinal toxicity, and liver toxicity [, , ]. These toxicities limit its therapeutic window and necessitate careful patient monitoring.

A: While traditional formulations are commonly used, research into more targeted delivery strategies for Actinomycin D is ongoing. This includes exploring nanoparticle formulations and antibody-drug conjugates to enhance tumor specificity and reduce off-target effects [].

A: Research is ongoing to identify biomarkers that can predict response to Actinomycin D therapy, monitor treatment response, and identify patients at higher risk of developing adverse effects []. Genetic variations in drug transporters like P-gp are being investigated as potential pharmacogenomic biomarkers [].

ANone: Various analytical methods are employed, including:

  • Spectrophotometry: Utilizes Actinomycin D's characteristic UV-Vis absorbance for quantification [].
  • Chromatographic Techniques: High-performance liquid chromatography (HPLC) coupled with various detectors (e.g., UV, fluorescence) allows for separation and sensitive quantification in complex matrices [, ].

A: Actinomycin D's dissolution rate and solubility can vary depending on the formulation and media []. This can impact its bioavailability and efficacy [].

A: Analytical methods undergo rigorous validation to ensure accuracy, precision, specificity, and other relevant performance characteristics [].

A: Stringent quality control measures are implemented throughout the development, manufacturing, and distribution of Actinomycin D to ensure consistency, safety, and efficacy [].

A: Yes, Actinomycin D is known to interact with drug transporters like P-glycoprotein (P-gp) [, ]. This interaction can impact its absorption, distribution, and excretion, ultimately influencing its efficacy and toxicity [, ].

A: Actinomycin D exhibits potent cytotoxicity and should not be considered biocompatible []. Data on its biodegradability is limited.

A: Other chemotherapeutic agents with different mechanisms of action can be considered as alternatives depending on the specific cancer type and treatment goals [].

A: Given its cytotoxic nature, Actinomycin D-containing waste requires specialized handling and disposal to prevent environmental contamination and ensure human safety []. This typically involves treating the waste as hazardous material and following established protocols for incineration or other appropriate methods.

A: Key resources include access to well-equipped laboratories with cell culture facilities, animal models, and advanced analytical instruments for characterization and quantification []. Collaborations with clinicians and access to patient samples are essential for translational research.

A: Actinomycin D was first isolated in 1954 []. Its unique structure and potent antitumor activity sparked significant interest. Over the decades, research has elucidated its mechanism of action, explored its clinical potential, and investigated strategies to overcome resistance and manage toxicity [].

ANone: Actinomycin D research has benefited from collaborations across various disciplines, including:

  • Chemistry and Chemical Biology: Synthesizing analogs to understand structure-activity relationships and develop more potent or less toxic derivatives [].
  • Pharmacology and Pharmaceutics: Optimizing formulations, exploring drug delivery systems, and conducting pharmacokinetic/pharmacodynamic studies to improve its therapeutic index [].
  • Cancer Biology and Oncology: Elucidating mechanisms of action, resistance mechanisms, and identifying biomarkers to guide treatment decisions [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.